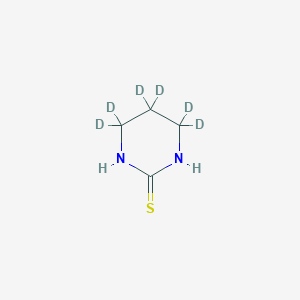

1,3-Propylene-d6 thiourea

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H8N2S |

|---|---|

Molecular Weight |

122.22 g/mol |

IUPAC Name |

4,4,5,5,6,6-hexadeuterio-1,3-diazinane-2-thione |

InChI |

InChI=1S/C4H8N2S/c7-4-5-2-1-3-6-4/h1-3H2,(H2,5,6,7)/i1D2,2D2,3D2 |

InChI Key |

NVHNGVXBCWYLFA-NMFSSPJFSA-N |

Isomeric SMILES |

[2H]C1(C(NC(=S)NC1([2H])[2H])([2H])[2H])[2H] |

Canonical SMILES |

C1CNC(=S)NC1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Propylene-d6 Thiourea: Properties, Synthesis, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Propylene-d6 thiourea is a deuterated analog of 1,3-propylenethiourea, a cyclic thiourea derivative. As an isotopically labeled compound, it serves as a valuable tool in various scientific research fields, particularly in drug metabolism and pharmacokinetic (DMPK) studies. The substitution of hydrogen atoms with deuterium provides a unique spectroscopic signature and can influence metabolic pathways, making it an ideal tracer for understanding the biological fate of related compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential research applications of this compound.

Core Chemical Properties

This compound is a stable, isotopically labeled compound useful in research settings.[1][2] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₂D₆N₂S | [3] |

| Molecular Weight | 122.22 g/mol | [3] |

| CAS Number | 1219802-05-7 | [1] |

| Appearance | White to Off-White Solid | [4] |

| Melting Point | 207 - 209 °C | [4] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [4] |

| Storage Temperature | Refrigerator | [4] |

Synthesis

A logical synthetic pathway for this compound would therefore involve the following key steps:

-

Synthesis of 1,3-Diaminopropane-d6: The deuterated precursor, 1,3-diaminopropane-d6, would first need to be synthesized. This can be achieved through methods such as the reduction of deuterated propanedinitrile or the amination of a deuterated 1,3-dihalopropane. The synthesis of 1,3-diaminopropane from acrylonitrile and ammonia is a known industrial process.[7][8] A similar approach using deuterated starting materials could be employed.

-

Reaction with Carbon Disulfide: The synthesized 1,3-diaminopropane-d6 would then be reacted with carbon disulfide. This reaction typically proceeds in a suitable solvent and may be base-catalyzed to form the cyclic thiourea.[6]

The overall reaction can be visualized as a cyclocondensation reaction where the two amino groups of the deuterated diamine react with the carbon disulfide to form the thiourea ring.

Experimental Protocols

Although a specific protocol for this compound is not available, a general procedure for the synthesis of a related cyclic thiourea, ethylenethiourea, from ethylenediamine and carbon disulfide can be adapted.

General Protocol for Cyclic Thiourea Synthesis (Adapted):

-

Dissolution of Diamine: The deuterated diamine (1,3-diaminopropane-d6) is dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Addition of Carbon Disulfide: Carbon disulfide is added dropwise to the stirred solution of the diamine. The reaction is often exothermic and may require cooling to control the temperature.

-

Reflux: After the addition is complete, the reaction mixture is heated to reflux for several hours to drive the cyclization to completion.

-

Isolation and Purification: The product, this compound, can be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration. The crude product can then be purified by recrystallization from a suitable solvent.

Analytical Characterization

Detailed spectroscopic data for this compound is not widely published. However, standard analytical techniques would be employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the extensive deuteration, the ¹H NMR spectrum would be expected to be very simple, primarily showing signals for the N-H protons of the thiourea group. The chemical shift of these protons in non-deuterated thiourea is typically around 7.0-8.0 ppm in DMSO-d₆.

-

²H NMR (Deuterium NMR): This technique would be crucial to confirm the positions of the deuterium atoms on the propylene backbone.

-

¹³C NMR: The ¹³C NMR spectrum would show characteristic signals for the thiocarbonyl carbon (C=S) and the deuterated methylene carbons (-CD₂-) of the propylene chain.

Mass Spectrometry (MS):

Mass spectrometry would be used to confirm the molecular weight of the compound. The presence of the six deuterium atoms would result in a molecular ion peak that is 6 mass units higher than its non-deuterated counterpart. Fragmentation patterns could also be analyzed to confirm the structure.

Research Applications and Signaling Pathways

While specific studies utilizing this compound are not prominently documented, its utility can be inferred from the applications of deuterated compounds and the biological activities of thiourea derivatives.

Drug Metabolism and Pharmacokinetic (DMPK) Studies:

The primary application of this compound is likely as an internal standard or a tracer in DMPK studies. The deuterium labeling allows for its easy differentiation from its non-deuterated analog in biological matrices using mass spectrometry. This is critical for accurately quantifying the parent drug and its metabolites.

Metabolic Fate and Pathway Elucidation:

By administering this compound, researchers can track its metabolic fate. The deuterium atoms can influence the rate of metabolism at the labeled positions (a phenomenon known as the kinetic isotope effect). This can help in identifying the primary sites of metabolic attack and elucidating the metabolic pathways of related thiourea-containing compounds.

References

- 1. This compound | 1219802-05-7 [amp.chemicalbook.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 6. US3188312A - New process for the preparation of thiourea derivatives - Google Patents [patents.google.com]

- 7. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]

- 8. 1,3-Diaminopropane synthesis - chemicalbook [chemicalbook.com]

In-Depth Technical Guide: 1,3-Propylene-d6 Thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Propylene-d6 thiourea (CAS: 1219802-05-7), a deuterated analog of 1,3-Propylene thiourea. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, potential biological activities, and relevant experimental protocols. The inclusion of deuterated compounds in research, particularly in metabolic and pharmacokinetic studies, offers significant advantages in tracking and identifying metabolites.

Core Compound Data

This compound is a stable isotope-labeled version of 1,3-Propylene thiourea, where six hydrogen atoms on the propylene backbone have been replaced with deuterium. This isotopic labeling makes it a valuable tool in mass spectrometry-based research and as an internal standard in quantitative analyses.

| Property | Value (this compound) | Value (1,3-Propylene thiourea) |

| CAS Number | 1219802-05-7[1][2][3] | 2055-46-1[4][5][6] |

| Molecular Formula | C₄D₆H₂N₂S[2] | C₄H₈N₂S[4][5] |

| Molecular Weight | 122.22 g/mol [2] | 116.18 g/mol [5] |

| Synonyms | Tetrahydropyrimidine-2(1H)-thione-4,4,5,5,6,6-d6, Cyclic propylene-d6 thiourea[2] | Propylenethiourea, Tetrahydropyrimidine-2-thione, N,N'-Trimethylenethiourea[4][7] |

| Appearance | White to Off-White Solid | White Crystalline Solid |

| Melting Point | Not available | 210-212 °C[5] |

Synthesis and Characterization

The synthesis of the unlabeled 1,3-Propylene thiourea is well-established and typically involves the cyclocondensation of 1,3-diaminopropane with carbon disulfide.[7] The synthesis of the deuterated analog follows a similar principle, utilizing deuterated 1,3-diaminopropane as a starting material.

General Synthesis of 1,3-Propylene Thiourea

A common method for the synthesis of 1,3-Propylene thiourea involves the reaction of 1,3-diaminopropane with carbon disulfide in a suitable solvent, such as ethanol. The reaction mixture is typically refluxed to drive the cyclization and formation of the thiourea ring.[5][7]

Experimental Workflow for Synthesis

Characterization of the final product is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry to confirm the structure and purity. For the deuterated analog, NMR and mass spectrometry are crucial to verify the extent and location of deuterium incorporation.

Potential Biological Activities and Signaling Pathways

Anticancer Activity and Associated Signaling Pathways

Thiourea derivatives have been shown to exert cytotoxic effects on various cancer cell lines.[9][10][11] Their mechanisms of action often involve the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. Two of the most prominent pathways are the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a crucial regulator of the immune and inflammatory responses, and its dysregulation is implicated in various cancers.[12] Some thiourea derivatives have been found to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory and pro-survival genes.[12]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that controls cell growth, differentiation, and stress responses. Aberrant activation of the MAPK pathway is a common feature in many cancers. Thiourea derivatives can modulate this pathway at various points, leading to the inhibition of cancer cell proliferation.

Experimental Protocols

The following are representative protocols for assessing the potential biological activities of this compound, based on methodologies commonly used for other thiourea derivatives.

Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[9]

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).[9] Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antibacterial Activity Assessment using Broth Microdilution Method

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)[13]

-

Mueller-Hinton Broth (MHB)

-

This compound

-

DMSO

-

Sterile 96-well plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial two-fold dilutions in MHB in a 96-well plate to obtain a range of concentrations (e.g., 256, 128, 64, 32, 16, 8, 4, 2 µg/mL).[13]

-

Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well of the 96-well plate containing the compound dilutions. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

This compound is a valuable research tool for scientists in drug discovery and development. Its deuterated nature makes it particularly useful for metabolic and pharmacokinetic studies. Based on the known biological activities of thiourea derivatives, this compound holds potential for investigation as an anticancer, anti-inflammatory, or antibacterial agent. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this and related compounds. As with any research chemical, appropriate safety precautions should be taken during handling and experimentation.

References

- 1. 1219802-05-7(this compound) | Kuujia.com [kuujia.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. This compound | 1219802-05-7 [amp.chemicalbook.com]

- 4. Basic Chemical Data [dtp.cancer.gov]

- 5. 3,4,5,6-TETRAHYDRO-2-PYRIMIDINETHIOL | 2055-46-1 [chemicalbook.com]

- 6. Tetrahydropyrimidine-2-thione | 2055-46-1, Tetrahydropyrimidine-2-thione Formula - ECHEMI [echemi.com]

- 7. 3,4,5,6-Tetrahydro-2-pyrimidinethiol | 2055-46-1 | Benchchem [benchchem.com]

- 8. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 1,3-Propylene-d6 Thiourea in Research: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Propylene-d6 thiourea is a deuterated analog of 1,3-propylenethiourea, a cyclic thiourea derivative. In the realm of scientific research, particularly in drug discovery and development, the strategic replacement of hydrogen atoms with their heavier, stable isotope, deuterium (d), is a powerful tool. This guide provides a comprehensive overview of the scientific principles and potential applications of this compound in a research context. While specific experimental data for this particular deuterated compound is not extensively available in public literature, this guide extrapolates its uses based on the well-established principles of isotopic labeling and the known biological activities of thiourea derivatives.

The primary utility of this compound stems from the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, metabolic reactions that involve the cleavage of a C-H bond at a deuterated position will proceed at a slower rate. This seemingly subtle modification can have profound effects on a molecule's pharmacokinetic profile.

Core Applications in Research

The use of this compound in research is primarily centered around two key areas:

-

Modulation of Metabolic Fate and Pharmacokinetics (PK): By strategically placing deuterium on the propylene backbone, researchers can investigate and favorably alter the metabolic stability of the parent compound. This can lead to a number of desirable outcomes in drug development.[1][2]

-

Use as an Internal Standard in Analytical Assays: The distinct mass of the deuterated compound makes it an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based assays.

Enhancing Metabolic Stability and Pharmacokinetic Profiles

The deuteration of the propylene moiety in 1,3-propylenethiourea can significantly impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Key Advantages of Deuteration:

-

Increased Metabolic Stability: If the propylene group is a site of metabolic oxidation by enzymes such as cytochrome P450s, deuteration can slow this process, leading to a longer half-life of the compound in the body.[3]

-

Improved Bioavailability: By reducing first-pass metabolism in the liver, a higher concentration of the active compound may reach systemic circulation.

-

Reduced Formation of Toxic Metabolites: In some cases, the metabolism of a drug can lead to the formation of reactive or toxic byproducts. By altering the metabolic pathway, deuteration can potentially steer metabolism away from these harmful routes.[2]

-

Sustained Therapeutic Effect: A longer half-life can lead to more stable plasma concentrations of a drug, potentially allowing for less frequent dosing and improved patient compliance.

Hypothetical Experimental Workflow for Assessing Metabolic Stability

The following workflow illustrates how researchers might compare the metabolic stability of 1,3-propylenethiourea with its deuterated analog, this compound.

Caption: Workflow for comparing the metabolic stability of a parent compound and its deuterated analog.

Use as an Internal Standard

In bioanalytical method development, an ideal internal standard (IS) should have physicochemical properties very similar to the analyte of interest but be clearly distinguishable by the analytical instrument. Isotopically labeled compounds, such as this compound, are considered the gold standard for use as internal standards in mass spectrometry.

Advantages of using this compound as an IS:

-

Similar Extraction Recovery: It will behave almost identically to the non-deuterated analyte during sample preparation and extraction, correcting for any losses.

-

Co-elution in Chromatography: It typically co-elutes with the analyte in liquid chromatography (LC), which helps to compensate for matrix effects (ion suppression or enhancement) in the mass spectrometer.

-

Distinct Mass-to-Charge Ratio (m/z): The mass difference of six daltons (due to the six deuterium atoms) allows for easy differentiation from the unlabeled analyte by the mass spectrometer, preventing signal overlap.

Experimental Protocol for a Bioanalytical Assay using a Deuterated Internal Standard

Objective: To quantify the concentration of 1,3-propylenethiourea in rat plasma.

Materials:

-

1,3-Propylenethiourea (analyte)

-

This compound (internal standard)

-

Rat plasma (blank)

-

Acetonitrile (protein precipitation agent)

-

Formic acid

-

Water (LC-MS grade)

-

LC-MS/MS system

Procedure:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of 1,3-propylenethiourea and this compound in a suitable solvent (e.g., methanol).

-

Spike blank rat plasma with known concentrations of 1,3-propylenethiourea to create calibration standards and QCs.

-

-

Sample Preparation:

-

To 50 µL of plasma sample (standard, QC, or unknown), add 10 µL of the this compound internal standard working solution.

-

Vortex briefly.

-

Add 150 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto an appropriate LC column (e.g., C18).

-

Use a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the analyte and internal standard.

-

Detect the compounds using a mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Monitor a specific precursor-to-product ion transition for 1,3-propylenethiourea.

-

Monitor a specific precursor-to-product ion transition for this compound.

-

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of the unknown samples from the calibration curve.

-

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Deuterated Propylene Thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated propylene thiourea, a molecule of interest for isotopic labeling in metabolic and pharmacokinetic studies. Due to the limited availability of specific literature on the deuterated form of this compound, this guide combines established synthetic methods for analogous compounds with general principles of deuteration and spectroscopic analysis.

Introduction

Propylene thiourea, also known as N,N'-trimethylenethiourea, is a cyclic thiourea derivative. Its deuterated analogue, where one or more hydrogen atoms are replaced by deuterium, serves as a valuable tool in various scientific disciplines. The heavier isotope of hydrogen allows for the tracking of the molecule in biological systems without significantly altering its chemical properties. This is particularly useful in drug metabolism and pharmacokinetic (DMPK) studies, where understanding the metabolic fate of a compound is crucial. Deuteration can sometimes lead to a kinetic isotope effect, slowing down metabolic processes at the site of deuteration and potentially improving a drug's pharmacokinetic profile. This guide outlines a proposed synthetic route and the expected characterization data for deuterated propylene thiourea.

Synthesis of Deuterated Propylene Thiourea

The synthesis of deuterated propylene thiourea can be approached in two primary ways: by using a deuterated starting material or by deuterating the final propylene thiourea product. The former approach is generally preferred to ensure specific and high levels of deuteration.

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of 1,3-propylene-d6-thiourea involves a two-step process starting from deuterated 1,3-diaminopropane.

Caption: Proposed two-step synthesis of 1,3-propylene-d6-thiourea.

Experimental Protocols

2.2.1. Synthesis of 1,3-Propylene Thiourea (Unlabeled)

This protocol is adapted from a known procedure for the synthesis of cyclic thioureas and serves as a basis for the synthesis of the deuterated analogue.

-

Materials: 1,3-Diaminopropane, carbon disulfide, ethanol, water, hydrochloric acid, acetone.

-

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, dissolve 1,3-diaminopropane in a mixture of ethanol and water.

-

Slowly add carbon disulfide to the solution. An exothermic reaction may occur, and cooling might be necessary.

-

After the initial reaction subsides, heat the mixture to reflux for 1-2 hours.

-

Add a small amount of concentrated hydrochloric acid and continue to reflux for an additional 8-10 hours.

-

Cool the reaction mixture in an ice bath to induce crystallization of the product.

-

Collect the solid product by vacuum filtration and wash with cold acetone.

-

The crude product can be recrystallized from water or an ethanol/water mixture to yield pure 1,3-propylene thiourea.

-

2.2.2. Proposed Synthesis of 1,3-Propylene-d6-thiourea

This proposed method utilizes a deuterated starting material to achieve high isotopic enrichment.

-

Step 1: Synthesis of 1,3-Diaminopropane-d8 (Deuterated Starting Material)

-

Method: Catalytic hydrogen-deuterium exchange of 1,3-diaminopropane.

-

Materials: 1,3-Diaminopropane, deuterium oxide (D₂O), a suitable catalyst (e.g., Raney nickel or a platinum-based catalyst).

-

Procedure:

-

In a sealed reaction vessel, combine 1,3-diaminopropane with an excess of deuterium oxide.

-

Add a catalytic amount of a suitable hydrogenation/dehydrogenation catalyst.

-

Heat the mixture under pressure for a sufficient time to allow for complete H/D exchange at all non-labile C-H positions. The exchange of the N-H protons will also occur but these are readily exchangeable with any protic solvent.

-

After cooling, the catalyst is filtered off, and the deuterated 1,3-diaminopropane can be isolated by distillation after removal of the D₂O. The isotopic enrichment should be confirmed by mass spectrometry and ¹H NMR.

-

-

-

Step 2: Synthesis of 1,3-Propylene-d6-thiourea

-

Materials: 1,3-Diaminopropane-d8, carbon disulfide, ethanol, D₂O.

-

Procedure:

-

Follow the procedure for the synthesis of unlabeled 1,3-propylene thiourea, substituting 1,3-diaminopropane-d8 for 1,3-diaminopropane and using D₂O instead of H₂O as the solvent to minimize back-exchange of the N-D protons.

-

The resulting product, 1,3-propylene-d6-thiourea, can be isolated and purified as described for the unlabeled compound. The final product will have deuterium atoms at the three methylene positions of the propylene backbone. The N-H protons will also be deuterated if D₂O is used in the final steps.

-

-

Characterization of Deuterated Propylene Thiourea

The successful synthesis of deuterated propylene thiourea is confirmed through a combination of spectroscopic techniques. The following tables summarize the expected quantitative data for both the unlabeled and the deuterated (d6) compound.

Physical and Chemical Properties

| Property | Unlabeled Propylene Thiourea | Deuterated (d6) Propylene Thiourea |

| Molecular Formula | C₄H₈N₂S | C₄H₂D₆N₂S |

| Molecular Weight | 116.19 g/mol | 122.22 g/mol |

| Appearance | White to off-white solid | White to off-white solid |

| CAS Number | 2055-46-1 | 1219802-05-7 |

Mass Spectrometry

Mass spectrometry is a key technique to confirm the incorporation of deuterium. The molecular ion peak will shift by the number of incorporated deuterium atoms.

| Compound | Expected [M]+ or [M+H]+ | Key Fragmentation Ions (m/z) |

| Unlabeled Propylene Thiourea | 116 or 117 | 116, 101, 88, 74, 60 |

| Deuterated (d6) Propylene Thiourea | 122 or 123 | 122, 105, 92, 78, 62 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is crucial for confirming the location of the deuterium labels.

¹H NMR Spectroscopy

| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Unlabeled Propylene Thiourea | ~3.4 | Triplet | CH₂-N |

| ~1.9 | Quintet | CH₂-C-CH₂ | |

| ~7.5 | Broad Singlet | N-H | |

| Deuterated (d6) Propylene Thiourea | - | - | Signals for CH₂ protons will be absent or significantly reduced. |

| ~7.5 (if in non-deuterated solvent) | Broad Singlet | N-H (may be absent if exchanged with D) |

¹³C NMR Spectroscopy

| Compound | Chemical Shift (δ) ppm | Assignment |

| Unlabeled Propylene Thiourea | ~175 | C=S |

| ~45 | CH₂-N | |

| ~25 | CH₂-C-CH₂ | |

| Deuterated (d6) Propylene Thiourea | ~175 | C=S |

| ~44 | CD₂-N (signal will be a multiplet due to C-D coupling) | |

| ~24 | CD₂-C-CD₂ (signal will be a multiplet due to C-D coupling) |

²H NMR Spectroscopy

| Compound | Chemical Shift (δ) ppm | Assignment |

| Deuterated (d6) Propylene Thiourea | ~3.4 | CD₂-N |

| ~1.9 | CD₂-C-CD₂ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the functional groups present in the molecule. Deuteration will cause a shift in the vibrational frequencies of the C-H bonds to lower wavenumbers for the C-D bonds.

| Wavenumber (cm⁻¹) | Assignment (Unlabeled) | Expected Wavenumber (cm⁻¹) | Assignment (Deuterated) |

| ~3200 | N-H stretching | ~3200 | N-H stretching (if present) |

| ~2950 | C-H stretching (aliphatic) | ~2200 | C-D stretching (aliphatic) |

| ~1550 | N-H bending | ~1550 | N-H bending (if present) |

| ~1350 | C-N stretching | ~1350 | C-N stretching |

| ~1200 | C=S stretching | ~1200 | C=S stretching |

Biological Activity and Signaling Pathways

Propylene thiourea is known to have biological activity, primarily as a disruptor of thyroid hormone synthesis. This is a critical consideration for its use in drug development and toxicology studies.

Mechanism of Thyroid Disruption

The primary mechanism of action of propylene thiourea and other thiourea derivatives is the inhibition of the enzyme thyroid peroxidase (TPO). TPO is essential for the iodination of tyrosine residues on thyroglobulin and the coupling of these iodinated tyrosines to form the thyroid hormones triiodothyronine (T3) and thyroxine (T4).

Caption: Inhibition of thyroid hormone synthesis by propylene thiourea.

By inhibiting TPO, propylene thiourea disrupts the normal synthesis of thyroid hormones, which can lead to hypothyroidism. This has implications for its toxicological profile and must be considered in any drug development program involving this scaffold.

Other Potential Biological Activities

Thiourea derivatives are a broad class of compounds with diverse biological activities. Some have been investigated for their potential as anticancer, antiviral, and antibacterial agents.[1] The thiourea moiety can act as a hydrogen bond donor and can coordinate with metal ions, which may contribute to its biological effects. The specific signaling pathways targeted by propylene thiourea, beyond its effects on the thyroid, are an area for further research.

Conclusion

This technical guide provides a framework for the synthesis and characterization of deuterated propylene thiourea. While specific experimental data for the deuterated compound is not widely available, the proposed synthetic route and predicted characterization data offer a solid foundation for researchers and scientists. The well-documented inhibitory effect of propylene thiourea on thyroid hormone synthesis is a critical aspect of its biological profile and should be a primary consideration in its application in drug development and related fields. Further research is warranted to fully elucidate the complete toxicological and pharmacological profile of this isotopically labeled compound.

References

An In-depth Technical Guide on 1,3-Propylene-d6 Thiourea: Physical and Spectral Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and spectral properties of 1,3-Propylene-d6 thiourea, an isotopically labeled compound valuable in various research applications. This document details its chemical structure, physical characteristics, and spectral data, along with generalized experimental protocols for its synthesis and analysis.

Chemical and Physical Properties

This compound, also known as Tetrahydropyrimidine-2(1H)-thione-4,4,5,5,6,6-d6, is a deuterated analog of 1,3-Propylenethiourea. The incorporation of six deuterium atoms provides a valuable tool for tracer studies, metabolic profiling, and as an internal standard in mass spectrometry-based quantification.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₄H₂D₆N₂S | [2] |

| Molecular Weight | 122.22 g/mol | [2] |

| CAS Number | 1219802-05-7 | [3] |

| Appearance | Neat solid | [2] |

| Synonyms | Tetrahydropyrimidine-2(1H)-thione-4,4,5,5,6,6-d6, Cyclic propylene-d6 thiourea, Trimethylenethiourea-d6 | [2] |

Synthesis Workflow

A plausible synthetic route to this compound involves a two-step process starting from deuterated 1,3-diaminopropane. The general synthesis of cyclic thioureas from diamines is a well-established method.[5]

References

Deconstructing the Certificate of Analysis for 1,3-Propylene-d6 Thiourea: An In-depth Guide

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that guarantees the quality and purity of a research compound. This guide provides a detailed explanation of a typical CoA for 1,3-Propylene-d6 thiourea, a deuterated analogue of a versatile molecule with applications in medicinal chemistry. Understanding the data and methodologies presented in a CoA is paramount for ensuring the reliability and reproducibility of experimental results.

Product Information and Specifications

The initial section of a CoA provides fundamental details about the compound and the specific lot being certified. This information is crucial for traceability and accurate record-keeping.

| Parameter | Specification |

| Product Name | This compound |

| CAS Number | 1219802-05-7 |

| Molecular Formula | C₄H₂D₆N₂S |

| Molecular Weight | 122.22 g/mol |

| Lot Number | XYZ-123 |

| Appearance | White to off-white solid |

| Solubility | Soluble in Methanol |

Analytical Test Results

This core section of the CoA presents the quantitative results of various analytical tests performed to assess the quality of the compound.

| Test | Method | Specification | Result |

| Purity (HPLC) | High-Performance Liquid Chromatography | ≥ 98.0% | 99.5% |

| Isotopic Enrichment | Mass Spectrometry | ≥ 98 atom % D | 99.2 atom % D |

| Identity (¹H NMR) | Proton Nuclear Magnetic Resonance | Conforms to structure | Conforms |

| Residual Solvents | Gas Chromatography-Headspace (GC-HS) | Meets USP <467> limits | Complies |

| Elemental Analysis | Combustion Analysis | C: 39.32%, H(D): 8.25%, N: 22.93%, S: 26.24% (Theoretical) | C: 39.30%, H(D): 8.21%, N: 22.90%, S: 26.28% (Actual) |

Experimental Protocols

Detailed methodologies are essential for the end-user to understand how the quality control tests were performed and to potentially replicate or verify the results.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The chemical purity of this compound is assessed using HPLC, a technique that separates components in a mixture.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 240 nm.

-

Procedure: A solution of the sample is prepared in the mobile phase, injected into the HPLC system, and the resulting chromatogram is analyzed. The purity is calculated based on the area of the main peak relative to the total area of all peaks.

Isotopic Enrichment Analysis by Mass Spectrometry

Mass spectrometry is employed to determine the degree of deuterium incorporation into the thiourea molecule.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: Electrospray ionization (ESI).

-

Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured. The isotopic distribution is analyzed to calculate the percentage of molecules that contain the desired number of deuterium atoms.

Identity Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy is used to confirm the structural identity of the compound. For a deuterated compound, the absence of proton signals at specific positions is a key confirmation.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: A suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d6).

-

Procedure: A small amount of the sample is dissolved in the NMR solvent, and the ¹H NMR spectrum is acquired. The spectrum is then compared to the expected spectrum for this compound, which should show a significant reduction or absence of signals corresponding to the propylene chain protons.

Residual Solvent Analysis by Gas Chromatography-Headspace (GC-HS)

This test identifies and quantifies any residual solvents from the synthesis and purification processes, ensuring they are below the safety limits defined by pharmacopeial standards like USP <467>.

-

Instrumentation: A gas chromatograph with a headspace autosampler and a flame ionization detector (FID).

-

Procedure: The sample is placed in a sealed vial and heated. The volatile solvents in the headspace are then injected into the GC for separation and quantification.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen (including deuterium), nitrogen, and sulfur in the compound, which should match the theoretical values for the molecular formula.

-

Instrumentation: An elemental analyzer.

-

Procedure: A small, precisely weighed amount of the sample is combusted in a high-temperature furnace. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by detectors to determine the elemental composition.

Visualizing Key Information

Diagrams can provide a quick and clear understanding of the molecule and the analytical workflow.

Caption: Molecular Structure of this compound.

Caption: Quality Control Workflow for this compound.

Conclusion

A thorough understanding of the Certificate of Analysis for this compound is indispensable for researchers in drug development and related scientific fields. This document provides the necessary assurance of a compound's identity, purity, and quality, which are foundational for conducting meaningful and reproducible research. By carefully examining the data presented in tables and understanding the underlying experimental protocols, scientists can confidently incorporate this valuable deuterated compound into their studies.

A Technical Guide to 1,3-Propylene-d6 Thiourea for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 1,3-Propylene-d6 thiourea, a deuterated analogue of propylene thiourea. This isotopically labeled compound is a valuable tool in analytical chemistry, particularly for quantitative studies using mass spectrometry. This document outlines its commercial availability, physicochemical properties, and its primary application as an internal standard in bioanalytical methods. Detailed experimental protocols, data presentation, and workflow visualizations are provided to support its use in a research and drug development context.

Commercial Availability and Physical Properties

This compound is available from several specialized chemical suppliers. The quality and specifications may vary between suppliers, and it is recommended to obtain a certificate of analysis for specific batch information.

Table 1: Commercial Suppliers of this compound

| Supplier Name | Website | Notes |

| Toronto Research Chemicals (TRC) | --INVALID-LINK-- | A common source for this compound. |

| LGC Standards | --INVALID-LINK-- | Provides certified reference materials. |

| ChemicalBook | --INVALID-LINK-- | Lists multiple suppliers and pricing.[1] |

| CymitQuimica | --INVALID-LINK-- | European supplier.[2] |

| CDN Isotopes | --INVALID-LINK-- | Specializes in stable isotope-labeled compounds. |

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference/Source |

| Chemical Name | 4,4,5,5,6,6-hexadeuterio-1,3-diazinane-2-thione | LGC Standards[3] |

| Synonyms | Tetrahydropyrimidine-2(1H)-thione-d6, Cyclic propylene-d6 thiourea | CymitQuimica[2] |

| CAS Number | 1219802-05-7 | LGC Standards[3] |

| Molecular Formula | C₄H₂D₆N₂S | CymitQuimica[2] |

| Molecular Weight | 122.22 g/mol | CymitQuimica[2] |

| Appearance | White to Off-White Solid | ChemicalBook |

| Melting Point | 207 - 209°C | ChemicalBook |

| Isotopic Enrichment | ≥98 atom % D | CDN Isotopes |

| Purity | Typically >95% (HPLC) | Adva Tech Group |

| Solubility | DMSO (Slightly), Methanol (Slightly) | ChemicalBook |

| SMILES | [2H]C1([2H])NC(=S)NC([2H])([2H])C1([2H])[2H] | CymitQuimica[2] |

| InChI | InChI=1S/C4H8N2S/c7-4-5-2-1-3-6-4/h1-3H2,(H2,5,6,7)/i1D2,2D2,3D2 | CymitQuimica[2] |

Core Application: Internal Standard for Quantitative Analysis

The primary and most critical application of this compound is as an internal standard (IS) in quantitative analytical methods, particularly those employing isotope dilution mass spectrometry (IDMS). In this role, it is used to accurately quantify its non-deuterated counterpart, propylene thiourea (PTU). PTU is a metabolite of dithiocarbamate fungicides like propineb and its presence in food and environmental samples is a subject of regulatory monitoring.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry. This is because it shares very similar chemical and physical properties with the analyte (PTU), meaning it behaves almost identically during sample preparation, chromatography, and ionization. Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard, allowing for accurate correction and thus a more precise and accurate final quantification.

Experimental Protocol: Quantification of Propylene Thiourea in a Food Matrix using LC-MS/MS

The following is a representative experimental protocol for the quantification of propylene thiourea (PTU) in a food matrix (e.g., baby food) using this compound as an internal standard. This protocol is based on methodologies described in the scientific literature for the analysis of PTU.[4][5]

Materials and Reagents

-

Analytes: Propylene thiourea (PTU) analytical standard, this compound (Internal Standard).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid.

-

Chemicals: Ammonium acetate, Anhydrous magnesium sulfate, Sodium chloride.

-

Sample Preparation: Centrifuge tubes (15 mL and 50 mL), Syringe filters (0.22 µm).

Sample Preparation (QuEChERS-based Extraction)

-

Homogenization: Weigh 5 g of the homogenized food sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound solution in methanol to the sample.

-

Extraction: Add 10 mL of water and 10 mL of acetonitrile to the tube. Shake vigorously for 1 minute.

-

Salting-out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Immediately shake for 1 minute.

-

Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

-

Cleanup (Dispersive SPE): Transfer an aliquot of the upper acetonitrile layer to a 15 mL tube containing a suitable d-SPE sorbent (e.g., PSA and C18) to remove interfering matrix components. Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

-

Final Extract Preparation: Take an aliquot of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining the polar PTU.

-

Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from high organic to increasing aqueous mobile phase.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The specific precursor and product ions for PTU and its deuterated internal standard need to be optimized. Representative transitions are provided in Table 3.

-

Table 3: Representative MRM Transitions for PTU and this compound

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |

| Propylene Thiourea (PTU) | 117.1 | 60.1 | 72.1 |

| This compound | 123.1 | 64.1 | 76.1 |

Note: The exact m/z values may vary slightly depending on the instrument and calibration. These transitions are inferred based on the structure and known fragmentation patterns of similar compounds.

Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards by spiking a blank matrix extract with known concentrations of PTU and a constant concentration of this compound.

-

Ratio Calculation: For each standard and sample, calculate the peak area ratio of the PTU quantifier transition to the this compound quantifier transition.

-

Quantification: Plot the peak area ratio against the concentration of PTU for the calibration standards to generate a calibration curve. Use the equation of the line from the linear regression of the calibration curve to determine the concentration of PTU in the unknown samples based on their measured peak area ratios.

Visualizations

Bioanalytical Workflow using this compound

Caption: Workflow for PTU quantification using a deuterated internal standard.

Logical Relationship in Isotope Dilution Mass Spectrometry

Caption: Principle of accurate quantification using an isotopic internal standard.

Conclusion

This compound is an essential analytical tool for researchers and professionals in drug development and food safety. Its primary utility as a stable isotope-labeled internal standard enables highly accurate and precise quantification of propylene thiourea by correcting for variations inherent in complex sample analysis. The methodologies and data presented in this guide are intended to facilitate the integration of this compound into robust and reliable bioanalytical workflows.

References

- 1. This compound | 1219802-05-7 [amp.chemicalbook.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. Method development and validation for low-level propineb and propylenethiourea analysis in baby food, infant formula and related matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Isotopic Purity of 1,3-Propylene-d6 Thiourea: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of 1,3-Propylene-d6 thiourea, a deuterated analog of the cyclic thiourea, tetrahydropyrimidine-2(1H)-thione. This document is intended for professionals in research, scientific, and drug development fields who utilize isotopically labeled compounds.

Introduction

This compound (CAS No. 1219802-05-7) is a stable isotope-labeled compound valuable in various research applications, particularly in drug metabolism and pharmacokinetic (DMPK) studies.[1] The incorporation of six deuterium atoms into the propylene backbone offers a significant mass shift from its unlabeled counterpart, making it an ideal internal standard for quantitative analysis by mass spectrometry. The utility of deuterated internal standards is well-established for improving the accuracy and precision of bioanalytical methods.[2][3][4]

Physicochemical Properties and Isotopic Enrichment

While a specific certificate of analysis with quantitative isotopic purity data for this compound is not publicly available, the nominal properties are summarized in Table 1. The isotopic purity of commercially available deuterated compounds is typically expected to be high, often exceeding 98 atom % D.

| Property | Value | Reference |

| Chemical Name | Tetrahydropyrimidine-2(1H)-thione-4,4,5,5,6,6-d6 | [5] |

| Synonyms | This compound, Cyclic propylene-d6 thiourea | [1] |

| CAS Number | 1219802-05-7 | [1] |

| Molecular Formula | C₄H₂D₆N₂S | [1] |

| Molecular Weight | 122.22 g/mol | [1] |

| Nominal Isotopic Purity | >95% (Typically >98%) | - |

| Appearance | White to Off-White Solid | - |

Experimental Protocols

General Synthesis of Cyclic Thioureas

The synthesis of cyclic thioureas, such as the unlabeled tetrahydropyrimidine-2(1H)-thione, can be achieved through several established methods. A common approach involves the reaction of a diamine with a thiocarbonylating agent. For the deuterated analog, the synthesis would logically start from a deuterated diamine precursor.

One general synthetic route involves the reaction of 1,3-diaminopropane with carbon disulfide.[6] To synthesize the d6 analog, the reaction would utilize 1,3-diaminopropane-d6.

Reaction Scheme:

Illustrative Protocol (based on general methods for non-deuterated analogs):

-

Reaction Setup: A solution of 1,3-diaminopropane-d6 in a suitable solvent (e.g., ethanol, water) is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere.

-

Addition of Thiocarbonylating Agent: Carbon disulfide is added dropwise to the cooled solution of the diamine. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Cyclization: The intermediate dithiocarbamate is then cyclized to form the thiourea ring. This can be promoted by heating the reaction mixture or by the addition of a reagent that facilitates the elimination of hydrogen sulfide.

-

Workup and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography to yield the pure this compound.

Determination of Isotopic Purity

The isotopic purity of this compound is a critical parameter and is typically determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry:

-

Principle: HRMS can resolve the isotopic peaks of the deuterated compound and its lower isotopologues (d0 to d5). The relative intensities of these peaks are used to calculate the isotopic distribution and the overall isotopic enrichment.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., acetonitrile/water with a small amount of formic acid for electrospray ionization).

-

Analysis: The sample is infused into the mass spectrometer, and high-resolution mass spectra are acquired.

-

Data Analysis: The area under the curve for each isotopic peak is integrated, and the isotopic purity is calculated as the percentage of the d6 isotopologue relative to the sum of all isotopologues.

NMR Spectroscopy:

-

¹H NMR: In a highly deuterated compound, the proton signals will be significantly reduced. The residual proton signals can be integrated and compared to a known internal standard to quantify the amount of non-deuterated species.

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing information about the positions and extent of deuteration.

-

¹³C NMR: The carbon signals will show coupling to deuterium (C-D coupling), which can be used to confirm the locations of the deuterium labels.

Applications in Research and Drug Development

While specific studies employing this compound are not readily found in the public domain, its primary application is anticipated to be as an internal standard in quantitative bioanalytical assays.[7][8][9]

Use as an Internal Standard in LC-MS/MS Assays

In drug metabolism studies, the parent drug or its metabolites are often structurally similar to endogenous compounds or other drugs, necessitating a robust analytical method for accurate quantification. A stable isotope-labeled internal standard, such as this compound for the analysis of its non-deuterated counterpart or related compounds, is the gold standard.

Workflow for a Typical Bioanalytical Assay:

Caption: Workflow for a bioanalytical assay using an internal standard.

Potential in Metabolic Fate Studies

Isotopically labeled compounds are crucial for elucidating the metabolic pathways of drugs.[9] While the metabolic fate of propylene thiourea itself is not extensively documented in the context of drug development, related thiourea-containing compounds are known to undergo various metabolic transformations. Should the unlabeled analogue be investigated as a drug candidate, this compound would be an invaluable tool to trace its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

This compound is a valuable research tool, primarily for its application as an internal standard in quantitative mass spectrometry. Its synthesis is achievable through established methods for cyclic thioureas using a deuterated precursor. The determination of its high isotopic purity is critical for its function and can be reliably assessed using HRMS and NMR techniques. While specific applications in signaling pathways are not yet documented, its utility in DMPK studies is clear, underscoring the importance of such isotopically labeled compounds in the advancement of pharmaceutical research.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Use of deuterated internal standards for quantitation of T-2 and HT-2 toxins in human blood by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. texilajournal.com [texilajournal.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Storage of 1,3-Propylene-d6 Thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,3-Propylene-d6 thiourea. Understanding the stability profile of this isotopically labeled compound is critical for ensuring its integrity and reliability in research and development applications, particularly in drug metabolism and pharmacokinetic studies. This document outlines the compound's physical and chemical properties, known degradation pathways, and recommended protocols for stability assessment.

Compound Properties

This compound is a deuterated analog of 1,3-Propylene thiourea. The incorporation of deuterium atoms provides a valuable tool for metabolic and pharmacokinetic studies. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Tetrahydropyrimidine-2(1H)-thione-4,4,5,5,6,6-d6, Cyclic propylene-d6 thiourea, Trimethylenethiourea-d6 |

| CAS Number | 1219802-05-7 |

| Molecular Formula | C₄H₂D₆N₂S |

| Molecular Weight | 122.22 g/mol |

| Appearance | Neat (likely a solid) |

| Storage Temperature | 4°C |

Stability Profile and Degradation Pathways

Detailed stability studies on this compound are not extensively available in the public domain. However, valuable insights can be drawn from the known stability of its non-deuterated counterpart, thiourea, and its derivatives. The primary degradation pathways to consider are thermal, photolytic, and hydrolytic degradation.

Thermal Stability

Thiourea and its derivatives are susceptible to thermal decomposition. The decomposition of thiourea is reported to begin at temperatures around 140-180°C.[1] The thermal degradation process can be complex, leading to the formation of various volatile and non-volatile products.

Under thermal stress, thiourea can isomerize to carbamimidothioic acid, which can then decompose into several products, including:

A proposed thermal decomposition pathway for thiourea is illustrated in the following diagram.

Caption: Proposed thermal degradation pathway of thiourea.

Photolytic Stability

Exposure to ultraviolet (UV) light can induce the degradation of thiourea.[4] Photolytic degradation can lead to the formation of various photoproducts. The specific degradation products and the rate of degradation will depend on the wavelength of light, the intensity of the light source, and the presence of photosensitizers. For this compound, it is recommended to handle and store the compound in a manner that protects it from light, especially from high-energy UV sources.

Hydrolytic Stability

Thiourea is reported to be stable to hydrolysis at environmentally relevant pH levels.[5] However, stability at extreme pH values (highly acidic or basic conditions) may be a concern. Forced degradation studies under acidic and basic conditions are recommended to fully characterize the hydrolytic stability of this compound.

Recommended Storage and Handling Conditions

Based on available supplier information and the known stability of related compounds, the following storage and handling conditions are recommended for this compound:

| Condition | Recommendation |

| Temperature | Store at 4°C for long-term storage.[5] |

| Light | Protect from light. Store in amber vials or in the dark. |

| Humidity | Store in a dry environment. Use of a desiccator is recommended. |

| Inert Atmosphere | For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can be considered to minimize oxidative degradation. |

| Handling | Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as thiourea derivatives can be skin and eye irritants. |

Experimental Protocol for Stability Assessment (Forced Degradation Study)

A forced degradation study is essential to understand the intrinsic stability of this compound and to identify potential degradation products. The following is a general protocol based on ICH guidelines.[6][7][8]

Objective

To evaluate the stability of this compound under various stress conditions (thermal, photolytic, hydrolytic, and oxidative) and to identify the resulting degradation products.

Materials

-

This compound

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

Acids (e.g., 0.1 M HCl)

-

Bases (e.g., 0.1 M NaOH)

-

Oxidizing agent (e.g., 3% hydrogen peroxide)

-

Calibrated stability chambers (for temperature and humidity control)

-

Photostability chamber

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

pH meter

Experimental Workflow

The following diagram outlines the workflow for a forced degradation study.

Caption: General workflow for conducting a forced degradation study.

Procedure

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Stress Conditions:

-

Thermal Stress: Aliquot the stock solution into vials and expose them to elevated temperatures (e.g., 60°C and 80°C) in a stability chamber.

-

Photolytic Stress: Expose the stock solution to light according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.

-

Oxidative Stress: Mix the stock solution with an equal volume of 3% hydrogen peroxide.

-

-

Time Points: Collect samples from each stress condition at predetermined time points (e.g., 0, 4, 8, 12, 24, and 48 hours).

-

Sample Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all potential degradation products.

-

Data Analysis:

-

Calculate the percentage of degradation of this compound at each time point for each stress condition.

-

Identify and, if possible, quantify the major degradation products.

-

Determine the degradation kinetics (e.g., zero-order, first-order).

-

Conclusion

While specific stability data for this compound is limited, information from its non-deuterated analog suggests that it is susceptible to thermal and photolytic degradation. The recommended storage condition is at 4°C, protected from light and moisture. For critical applications, conducting a forced degradation study is highly recommended to establish a comprehensive stability profile. The provided experimental protocol serves as a guideline for such studies, which are crucial for ensuring the quality, reliability, and proper handling of this important research compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. real.mtak.hu [real.mtak.hu]

- 5. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medcraveonline.com [medcraveonline.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rjptonline.org [rjptonline.org]

The Cornerstone of Precision: A Technical Guide to Deuterated Internal Standards in Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within the realms of pharmaceutical development and clinical research, the pursuit of accurate and precise quantification is paramount. This technical guide delves into the core principles and applications of deuterated internal standards, a critical tool for achieving reliable and reproducible results in complex biological matrices. By compensating for variability inherent in sample preparation and analysis, these isotopically labeled compounds have become an indispensable asset in mass spectrometry-based assays.

The Principle of Isotope Dilution Mass Spectrometry

Deuterated internal standards are chemically identical to the analyte of interest, with the key difference being the substitution of one or more hydrogen atoms with their heavier isotope, deuterium (²H).[1] This subtle alteration in mass allows the internal standard to be distinguished from the endogenous analyte by a mass spectrometer, while ensuring it behaves nearly identically during sample extraction, derivatization, and chromatographic separation.[2] The fundamental principle underpinning their use is isotope dilution mass spectrometry (IDMS), a technique that relies on the addition of a known amount of the labeled standard to the sample prior to any processing steps. By measuring the ratio of the analyte's signal to the internal standard's signal, any losses or variations encountered during the analytical workflow are effectively normalized, leading to highly accurate quantification.[1]

Advantages in Mitigating Matrix Effects

One of the most significant challenges in bioanalysis is the "matrix effect," where co-eluting endogenous components in a sample can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements.[3] Deuterated internal standards are particularly effective at correcting for these matrix effects because they co-elute with the analyte and experience the same ionization suppression or enhancement.[3] This co-elution ensures that the ratio of the analyte to the internal standard remains constant, even in the presence of significant matrix interference.

Synthesis of Deuterated Internal Standards

The preparation of deuterated internal standards typically involves two primary methods:

-

Chemical Synthesis: This approach involves incorporating deuterium atoms into the molecular structure through specific chemical reactions. This allows for precise control over the location and number of deuterium labels.[4]

-

Hydrogen/Deuterium Exchange: This method involves exposing the analyte to a deuterium-rich solvent (e.g., D₂O) under conditions that promote the exchange of protons for deuterons. While simpler, this method may not be suitable for all compounds, as the deuterium labels can sometimes be prone to back-exchange.

Quantitative Data and Performance Metrics

The use of deuterated internal standards significantly improves the performance of analytical methods. The following tables summarize key quantitative data from studies utilizing these standards for the analysis of various compound classes.

Table 1: Performance Metrics for the LC-MS/MS Analysis of Steroids using Deuterated Internal Standards [3]

| Analyte | Trueness (%) | Precision (RSD %) |

| Steroid 1 | 79 - 115 | 0.8 - 11.8 |

| Steroid 2 | 85 - 110 | 1.2 - 9.5 |

| Steroid 3 | 88 - 105 | 2.5 - 8.1 |

Table 2: Recovery and Matrix Effect Data for the Analysis of Pesticides in Cannabis Matrices using Deuterated Internal Standards [5]

| Analyte | Recovery (%) | Matrix Effect (%) |

| Pesticide A | 85 - 115 | Within 25% |

| Pesticide B | 90 - 110 | Within 20% |

| Pesticide C | 88 - 112 | Within 22% |

Table 3: Quantification of Vitamin D Metabolites in Human Serum using Deuterated Internal Standards [1]

| Metabolite | Concentration in Pooled Human Serum |

| 25(OH)D₃ | 5.1 ng/mL |

| 25(OH)D₃-23,26-lactone | 38.3 pg/mL |

| 1,25(OH)₂D₃-23,26-lactone | 8.9 pg/mL |

Experimental Protocols

Quantification of Vitamin D Metabolites in Human Serum by LC-MS/MS

This protocol outlines the key steps for the quantitative analysis of vitamin D metabolites using deuterated internal standards.

1. Sample Preparation:

- To a 100 µL aliquot of human serum, add a known amount of the deuterated internal standard solution for each vitamin D metabolite being analyzed.

- Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes and internal standards from the bulk of the matrix components.[6]

- Evaporate the solvent and reconstitute the residue in a suitable injection solvent.

2. Derivatization (Optional but Recommended):

- To enhance ionization efficiency and sensitivity, derivatize the extracted vitamin D metabolites using a reagent such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[7]

3. LC-MS/MS Analysis:

- Inject the prepared sample onto a suitable liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).

- Use a reversed-phase column (e.g., C18) for chromatographic separation.

- Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for both the native vitamin D metabolites and their corresponding deuterated internal standards.

4. Data Analysis:

- Integrate the peak areas for both the analyte and the internal standard.

- Calculate the peak area ratio of the analyte to the internal standard.

- Determine the concentration of the analyte in the sample by comparing the measured ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Visualizing Analytical Workflows

The following diagrams, generated using the DOT language, illustrate common workflows in analytical chemistry where deuterated internal standards are employed.

Caption: General workflow for a bioanalytical method using a deuterated internal standard.

Caption: Workflow for metabolite identification using deuterated standards.

Conclusion

Deuterated internal standards are an essential tool in modern analytical chemistry, providing a robust solution to the challenges of quantitative analysis in complex matrices. Their ability to mimic the behavior of the target analyte throughout the analytical process allows for the effective correction of matrix effects and other sources of variability, leading to highly accurate and precise results. For researchers, scientists, and drug development professionals, a thorough understanding and proper implementation of deuterated internal standards are critical for generating reliable data that can withstand the rigors of scientific scrutiny and regulatory review.

References

- 1. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Internal Standards in metabolomics - IsoLife [isolife.nl]

- 3. researchgate.net [researchgate.net]

- 4. doaj.org [doaj.org]

- 5. lcms.cz [lcms.cz]

- 6. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. UPLC-MS/MS Determination of Deuterated 25-Hydroxyvitamin D (d3-25OHD3) and Other Vitamin D Metabolites for the Measurement of 25OHD Half-Life | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Note: Quantification of Thiourea in Biological Matrices Using 1,3-Propylene-d6 Thiourea as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiourea and its derivatives are compounds of significant interest in various fields, including agriculture and medicine, due to their diverse biological activities. Accurate quantification of thiourea in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity for the determination of small molecules in complex samples. The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[1][2] This application note describes a robust and reliable LC-MS/MS method for the quantification of thiourea in biological matrices, such as plasma or urine, using 1,3-Propylene-d6 thiourea as an internal standard.

Principle

The method involves the extraction of thiourea and the internal standard, this compound, from the biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard using a calibration curve prepared in the same matrix. The stable isotope-labeled internal standard co-elutes with the analyte and behaves similarly during extraction and ionization, thus ensuring high accuracy and precision.

Experimental Protocols

1. Materials and Reagents

-

Thiourea (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Control biological matrix (e.g., human plasma, rat urine)

2. Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve thiourea and this compound in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the thiourea primary stock solution in 50% methanol/water to create working standard solutions for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound primary stock solution in 50% methanol/water to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma or serum samples.

-

Aliquot 100 µL of the biological sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (100 ng/mL of this compound) to each tube, except for the blank matrix samples.

-

Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

| Parameter | Condition |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B for 0.5 min, 5-95% B in 2.5 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 1.9 min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS/MS)

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | Instrument dependent |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Thiourea | 77.1 | 60.1 | 15 |

| This compound | 83.1 | 64.1 | 15 |

Note: The parent ion of thiourea is m/z 77.[3] The product ion at m/z 60 corresponds to the loss of NH3.[3] For this compound, the precursor ion is expected to be at m/z 83.1, and a similar fragmentation would lead to a product ion at m/z 64.1. Collision energies should be optimized for the specific instrument used.

Data Presentation

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | R² | Weighting |

| Thiourea | 1 - 1000 | > 0.995 | 1/x² |

Table 2: Precision and Accuracy of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | < 15 | ± 15 | < 15 | ± 15 |

| Low | 3 | < 10 | ± 10 | < 10 | ± 10 |